molecular formula C22H25NO3S B12143695 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide

Cat. No.: B12143695
M. Wt: 383.5 g/mol
InChI Key: WWHXHVPJUNTZFI-OUKQBFOZSA-N
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Description

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a dioxidotetrahydrothiophene ring, an ethylbenzyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Synthesis of the 4-Ethylbenzyl Intermediate: This involves the alkylation of benzyl chloride with ethyl bromide in the presence of a base like sodium hydride.

    Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene derivative with the 4-ethylbenzyl intermediate and 3-phenylprop-2-enamide under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: The phenyl and benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfur-containing compounds.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Agents: Potential use in the development of new antimicrobial agents.

    Anti-inflammatory Agents: Studied for its anti-inflammatory properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring can interact with sulfur-binding sites, while the phenylprop-2-enamide moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(benzyl)-3-phenylprop-2-enamide: Lacks the ethyl group on the benzyl moiety.

    (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-3-phenylprop-2-enamide: Contains a methyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide can influence its lipophilicity and steric interactions, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25NO3S

Molecular Weight

383.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C22H25NO3S/c1-2-18-8-10-20(11-9-18)16-23(21-14-15-27(25,26)17-21)22(24)13-12-19-6-4-3-5-7-19/h3-13,21H,2,14-17H2,1H3/b13-12+

InChI Key

WWHXHVPJUNTZFI-OUKQBFOZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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